![molecular formula C7H11Br B2527899 2-(Bromomethyl)bicyclo[2.1.1]hexane CAS No. 2460748-77-8](/img/structure/B2527899.png)
2-(Bromomethyl)bicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)bicyclo[2.1.1]hexane is a chemical compound with the CAS Number: 2460748-77-8 . It has a molecular weight of 175.07 . This compound is still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)bicyclo[2.1.1]hexane involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy is efficient and modular, leading to new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Molecular Structure Analysis
The Inchi Code for 2-(Bromomethyl)bicyclo[2.1.1]hexane is 1S/C7H11Br/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Bromomethyl)bicyclo[2.1.1]hexane include a molecular weight of 175.07 .Aplicaciones Científicas De Investigación
Bioisosteres in Agrochemicals and Pharmaceuticals
Bicyclo[2.1.1]hexanes serve as saturated bioisosteres of ortho-substituted benzene rings. Researchers have incorporated the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structures of fungicides such as boscalid , bixafen , and fluxapyroxad . These compounds demonstrate promising biological activity and can potentially enhance the efficacy of agrochemicals and pharmaceuticals.
Late-Stage Modification of Natural Products
The synthesis of bicyclo[2.1.1]hexanes enables late-stage modifications of natural products. Researchers have used this methodology to transform tertiary alcohol units on bicyclohexane frameworks, leading to novel functionalized bicycles that were traditionally inaccessible . Such modifications expand the chemical space available for drug discovery.
Unified Access to Diverse Substitution Patterns
A recent photocatalytic cycloaddition reaction provides access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns. These include bridge-substituted structures representing ortho-, meta-, and polysubstituted benzene bioisosteres. This method allows investigation of chemical space that was previously inaccessible to aromatic motifs .
Direcciones Futuras
Bicyclo[2.1.1]hexanes, including 2-(Bromomethyl)bicyclo[2.1.1]hexane, are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view , indicating potential for future research and development in this area.
Mecanismo De Acción
Target of Action
It is known that bicyclo[211]hexanes are incorporated in newly developed bio-active compounds , suggesting that they interact with biological targets.
Mode of Action
It is known that the compound can be used in photochemical reactions to access new building blocks via [2 + 2] cycloaddition . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s use in the creation of new building blocks via [2 + 2] cycloaddition suggests that it may affect pathways involving these building blocks.
Result of Action
The compound’s use in the creation of new building blocks via [2 + 2] cycloaddition suggests that it may have a role in the synthesis of other compounds.
Action Environment
The compound’s use in photochemical reactions suggests that light may play a role in its action.
Propiedades
IUPAC Name |
2-(bromomethyl)bicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRBJBBADQYZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

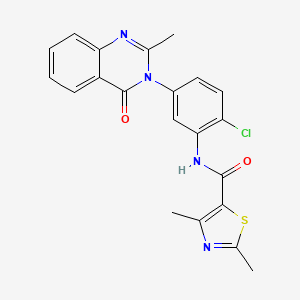
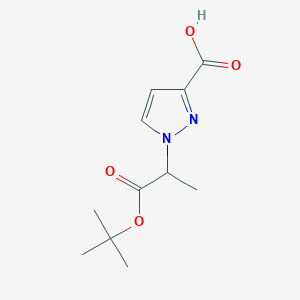
![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)
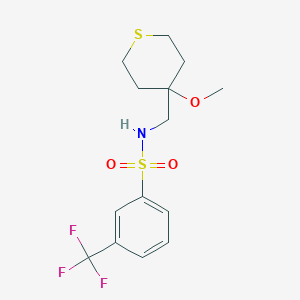
methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)
![(E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid](/img/structure/B2527823.png)


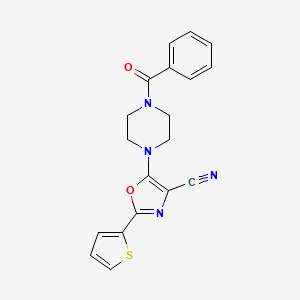

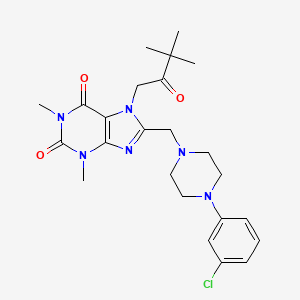
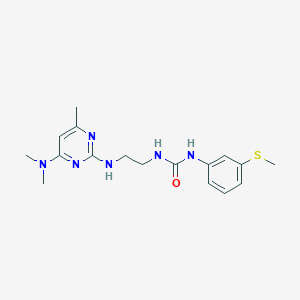
![6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2527836.png)
